![molecular formula C18H17N3O2 B2661549 N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1252405-85-8](/img/structure/B2661549.png)
N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide, also known as BMS-986177, is a small-molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling and glucose metabolism, making it a potential target for the treatment of type 2 diabetes and other metabolic disorders.
作用機序
N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide inhibits the activity of PTP1B, which is a negative regulator of insulin signaling. By blocking PTP1B, N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide enhances insulin sensitivity and improves glucose metabolism. This mechanism of action has been validated in preclinical studies and is the basis for the development of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide as a potential therapeutic agent for type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. These effects are mediated by the inhibition of PTP1B, which enhances insulin signaling and glucose uptake in peripheral tissues such as muscle and adipose tissue. N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide has also been shown to reduce hepatic glucose production and improve lipid metabolism, suggesting that it may have broader metabolic effects beyond its insulin-sensitizing properties.
実験室実験の利点と制限
One advantage of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide is its specificity for PTP1B, which minimizes off-target effects and improves the safety profile of the drug. However, the inhibition of PTP1B may have unintended consequences, such as the activation of other signaling pathways that could lead to adverse effects. Another limitation of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide is its relatively short half-life, which may require frequent dosing or sustained-release formulations to achieve therapeutic efficacy.
将来の方向性
Future research on N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide could focus on several areas, including the optimization of dosing regimens and the evaluation of the long-term safety and efficacy of the drug in humans. Additionally, the development of biomarkers to monitor the pharmacodynamic effects of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide could facilitate the identification of patient populations that are most likely to benefit from treatment. Finally, the identification of novel targets for the treatment of metabolic disorders could lead to the development of new drugs that complement the effects of PTP1B inhibition by N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide.
合成法
The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide involves several steps, starting with the reaction of 3-bromoanisole with cyanomethylcyclopropane in the presence of a base to form the corresponding cyclopropane derivative. This intermediate is then reacted with 3-aminopyridine to form the desired product. The synthesis of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide has been optimized to improve yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide has been studied extensively for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. Preclinical studies have shown that N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide improves glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. Clinical trials are currently underway to evaluate the safety and efficacy of N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide in humans.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c19-8-10-21(16-6-7-16)18(22)15-4-1-5-17(11-15)23-13-14-3-2-9-20-12-14/h1-5,9,11-12,16H,6-7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZVNKJPMYDBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC#N)C(=O)C2=CC(=CC=C2)OCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Fluorophenyl)-[(3-methylquinoxalin-2-yl)methyl]cyanamide](/img/structure/B2661466.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2661472.png)
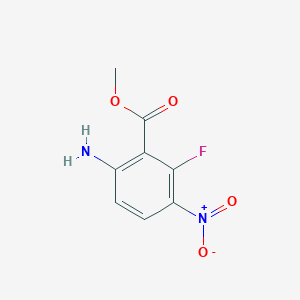
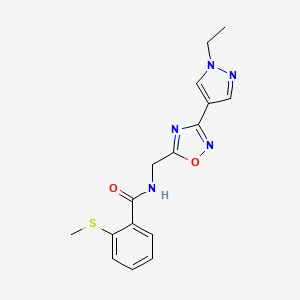

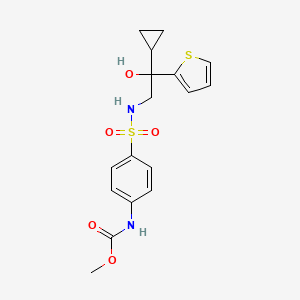
![1-[4-(methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione, trifluoroacetic acid](/img/structure/B2661480.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2661481.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2661484.png)

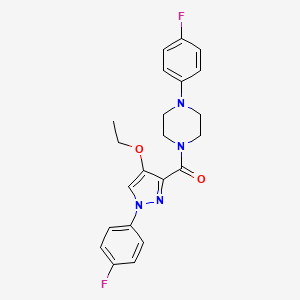
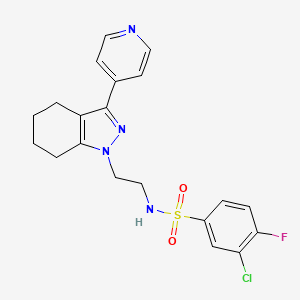
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2661488.png)